N,2-Dimethylbutane-1-sulfonamide

Description

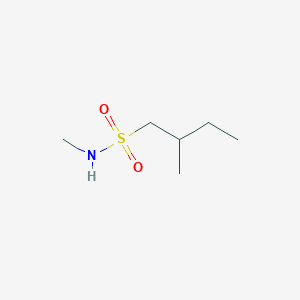

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2S |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

N,2-dimethylbutane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(2)5-10(8,9)7-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

XVULDNCZZRDYNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CS(=O)(=O)NC |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization Techniques Applied to Sulfonamide Compounds

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel sulfonamide like N,2-Dimethylbutane-1-sulfonamide, this technique would provide invaluable information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution Structure Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for confirming the connectivity and chemical environment of the atoms in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. For instance, the protons of the N-methyl group would likely appear as a singlet, while the protons of the butyl chain would exhibit more complex splitting patterns (e.g., triplets, sextets, doublets) due to spin-spin coupling with adjacent protons. The chemical shift of the N-H proton can be highly variable and may appear as a broad singlet. Based on analogous structures like 2,2-dimethylbutane (B166423), the methyl groups on the butyl chain would likely show characteristic shifts. docbrown.infochemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Each carbon atom in the this compound structure would be expected to produce a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative atoms like nitrogen and oxygen. For example, the carbon atom bonded to the sulfur would be shifted downfield. Data for structurally similar alkanes like 2,2-dimethylbutane shows distinct shifts for each carbon atom in the chain. docbrown.info

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.7-2.9 (s) | ~25-30 |

| SO₂-CH₂ | ~2.9-3.1 (d) | ~50-55 |

| CH(CH₃)₂ | ~1.8-2.0 (m) | ~30-35 |

| CH(CH₃)₂ | ~0.9-1.0 (d) | ~20-25 |

Note: This table is illustrative and not based on experimental data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹, which is characteristic of the sulfonamide N-H bond.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range due to the methyl and methylene (B1212753) groups.

Asymmetric and Symmetric SO₂ Stretch: Two strong bands, typically around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric), which are definitive for the sulfonyl group.

The IR spectra of related sulfonamides and alkanes confirm these general absorption regions. ripublication.comdocbrown.inforesearchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| S=O Asymmetric Stretch | 1320 - 1350 | Strong |

Note: This table is illustrative and not based on experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. This would lead to the formation of characteristic fragment ions that could be used to piece together the structure of the parent molecule. While specific data for this compound is unavailable, analysis of similar compounds like N,N-dimethylethanesulfonamide shows characteristic fragmentation patterns. nih.gov

Applications of N,2 Dimethylbutane 1 Sulfonamide Scaffolds in Chemical Synthesis

Role as Protecting Groups for Amines and Sulfonic Acids

The sulfonamide group is a well-established protecting group for amines due to its stability under a wide range of reaction conditions. Conversely, the protection of sulfonic acids themselves is a critical strategy in multi-step syntheses.

Sulfonamides are generally robust and resistant to acidic and basic hydrolysis, as well as to many oxidizing and reducing agents. yale.edu This stability makes them suitable for protecting amine functionalities during various chemical transformations. The specific steric and electronic properties of the sulfonyl group can be tuned to modulate the stability of the protected amine. While information specifically on the N,2-Dimethylbutane-1-sulfonamide as a protecting group is not available, the presence of the bulky 2-methylbutyl group would be expected to confer significant steric hindrance, potentially influencing its stability and cleavage conditions.

The protection of sulfonic acids is often necessary to prevent their interference with reactions at other sites in a molecule. organic-chemistry.org This is typically achieved by converting the sulfonic acid into a sulfonate ester. nih.gov The choice of the esterifying alcohol is crucial for the stability of the resulting sulfonate ester. Sterically hindered alcohols are often employed to create sulfonate esters that are more resistant to nucleophilic attack. nih.gov

| Protecting Group Strategy | General Features | Cleavage Conditions |

| Sulfonamides for Amines | High stability to a wide range of reagents. | Reductive cleavage (e.g., Na/NH3, SmI2), acidic hydrolysis (often harsh). |

| Sulfonate Esters for Sulfonic Acids | Stability is dependent on the steric and electronic nature of the alcohol component. | Acidic or basic hydrolysis, nucleophilic displacement. |

Building Blocks for Complex Molecular Architectures

Sulfonamide scaffolds are integral components in the construction of complex molecules, including heterocyclic compounds and macrocycles.

Synthesis of Heterocyclic Compounds

The sulfonamide moiety can be incorporated into various heterocyclic rings, or the sulfonamide itself can serve as a precursor or reactant in heterocycle formation. nih.gov The nitrogen atom of the sulfonamide can act as a nucleophile in cyclization reactions, and the sulfonyl group can influence the reactivity and stereochemistry of these transformations. benthamscience.com For instance, N-allyl sulfonamides can undergo intramolecular cyclization to form nitrogen-containing heterocycles. benthamscience.com While no specific examples involving this compound are documented, its potential use in such synthetic strategies can be inferred from the general reactivity of sulfonamides.

Common heterocyclic systems synthesized using sulfonamide scaffolds include:

Pyrrolidines researchgate.net

Piperidines

Aziridines

Oxazolidinones

Macrocyclization Strategies

Macrocycles are large ring structures with important applications in medicinal chemistry and materials science. nih.gov Sulfonamides, particularly vinyl sulfonamides, have been utilized in macrocyclization reactions. nih.gov The vinyl sulfonamide group can act as a Michael acceptor, reacting with a nucleophile within the same molecule to form a cyclic structure. This strategy has been employed in the synthesis of cyclic peptides. nih.gov The specific properties of the sulfonamide, such as the substituents on the nitrogen and sulfur atoms, can influence the efficiency and stereoselectivity of the macrocyclization process.

Precursors for Further Derivatization and Scaffold Modification

The sulfonamide group can serve as a handle for further chemical modifications, allowing for the diversification of molecular scaffolds. The hydrogen atom on the sulfonamide nitrogen can be substituted, and the sulfonyl group can be a target for various transformations. Although specific derivatization of this compound has not been reported, the general reactivity of sulfonamides allows for a range of modifications.

| Derivatization Strategy | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halides, base | N-Alkyl sulfonamide |

| N-Arylation | Aryl halides, catalyst | N-Aryl sulfonamide |

| Reductive Cleavage | Reducing agents (e.g., LiAlH4) | Amine and sulfinic acid |

Utility in Asymmetric Synthesis and Chiral Induction

Chiral sulfonamides and their derivatives play a significant role in asymmetric synthesis, where they can act as chiral auxiliaries or chiral ligands to control the stereochemical outcome of a reaction. yale.edu One of the most prominent examples is the use of tert-butanesulfinamide, a chiral sulfinamide, in the asymmetric synthesis of amines. nih.gov The chiral sulfinyl group directs the stereoselective addition of nucleophiles to imines.

While this compound itself is not chiral, it could potentially be used to synthesize chiral derivatives or be employed in diastereoselective reactions where its bulky nature could influence the approach of reagents. The principles of chiral induction by sulfonamide-related structures are well-established.

| Chiral Sulfonamide Application | Mechanism of Chirality Transfer |

| Chiral Auxiliaries | The chiral sulfonamide is temporarily incorporated into the substrate to direct a stereoselective transformation and is subsequently removed. |

| Chiral Ligands | The chiral sulfonamide is part of a ligand that coordinates to a metal catalyst, creating a chiral environment for the reaction. |

| Chiral Brønsted Acids | Chiral N-phosphoryl sulfonamides have been used as organocatalysts in asymmetric hydrogenations. mcgill.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.